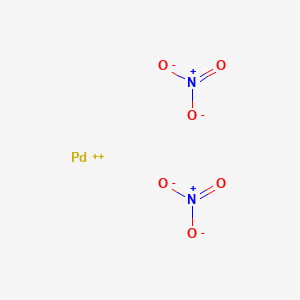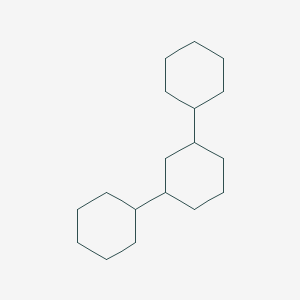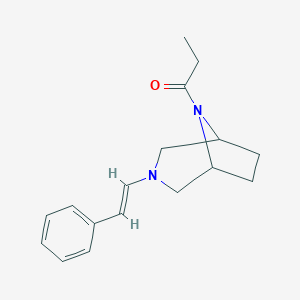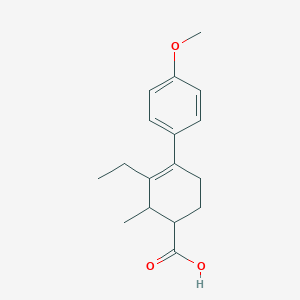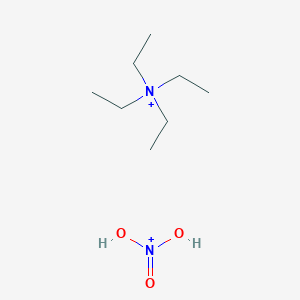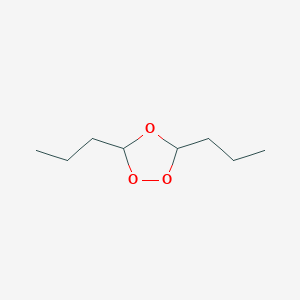
3,5-Dipropyl-1,2,4-trioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dipropyl-1,2,4-trioxolane is a cyclic organic compound with a molecular formula of C9H16O3. It is a colorless liquid that is highly explosive and has a unique odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 3,5-Dipropyl-1,2,4-trioxolane is not fully understood. However, it is believed to exert its anti-cancer and anti-malarial effects by inducing oxidative stress and damaging DNA in cancer and parasite cells, respectively. Its herbicidal activity is believed to be due to its ability to inhibit photosynthesis in weed species. Its fuel additive properties are believed to be due to its ability to improve the cetane number and reduce the emissions of diesel fuels.
Effets Biochimiques Et Physiologiques
3,5-Dipropyl-1,2,4-trioxolane has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In parasite cells, it has been shown to inhibit the growth and development of the parasite. In weed species, it has been shown to inhibit photosynthesis and reduce plant growth. In diesel fuels, it has been shown to improve combustion efficiency and reduce emissions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-Dipropyl-1,2,4-trioxolane in lab experiments include its high potency, low toxicity, and unique chemical properties. However, its explosive nature and instability make it difficult to handle, store, and transport, which can be a limitation in lab experiments.
Orientations Futures
There are several future directions for the research and development of 3,5-Dipropyl-1,2,4-trioxolane. In medicine, further studies are needed to determine its efficacy and safety as an anti-cancer and anti-malarial agent. In agriculture, further studies are needed to determine its efficacy and safety as a herbicide. In industry, further studies are needed to determine its potential as a fuel additive and its impact on engine performance and emissions. Additionally, further studies are needed to optimize the synthesis method and improve the stability and handling of the compound.
Méthodes De Synthèse
The synthesis of 3,5-Dipropyl-1,2,4-trioxolane can be achieved through several methods, including the reaction of propyl hydroperoxide with acetaldehyde in the presence of a catalyst, the reaction of propene oxide with hydrogen peroxide, and the reaction of 3,5-dipropyl-2,4-dihydroperoxy-6-methyl-1,2,4-triazine with acetic acid. However, the most common method involves the reaction of propyl hydroperoxide with acetaldehyde in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Applications De Recherche Scientifique
3,5-Dipropyl-1,2,4-trioxolane has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells. It has also been studied as an anti-malarial agent, where it has shown potent activity against Plasmodium falciparum, the parasite responsible for causing malaria. In agriculture, it has been studied as a potential herbicide, where it has shown efficacy against various weed species. In industry, it has been studied as a potential fuel additive, where it has shown the ability to improve the combustion efficiency of diesel fuels.
Propriétés
Numéro CAS |
1696-03-3 |
|---|---|
Nom du produit |
3,5-Dipropyl-1,2,4-trioxolane |
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3,5-dipropyl-1,2,4-trioxolane |
InChI |
InChI=1S/C8H16O3/c1-3-5-7-9-8(6-4-2)11-10-7/h7-8H,3-6H2,1-2H3 |
Clé InChI |
XJUNSLOMSQBXGU-UHFFFAOYSA-N |
SMILES |
CCCC1OC(OO1)CCC |
SMILES canonique |
CCCC1OC(OO1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



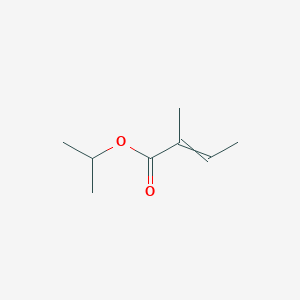
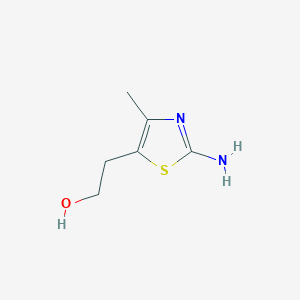

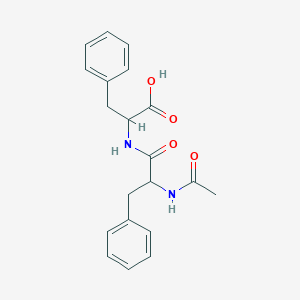
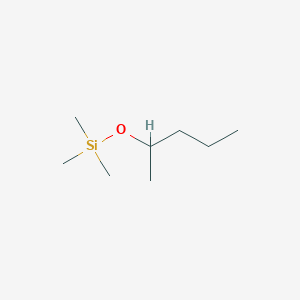
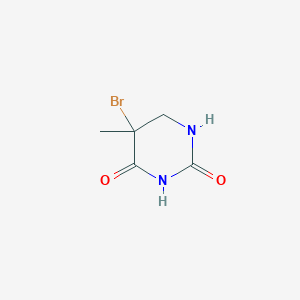
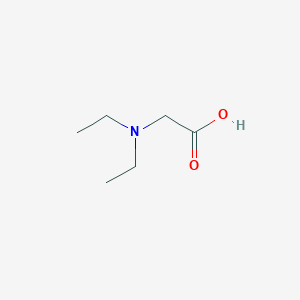
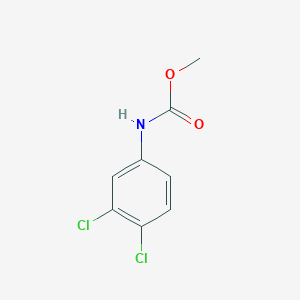
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
